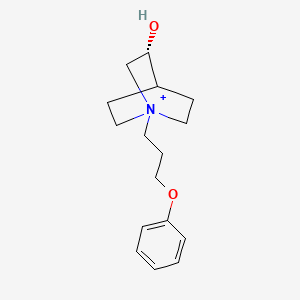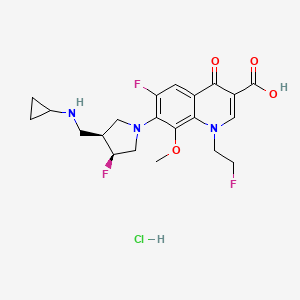
Leuprolide mesylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leuprolide mesylate is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). The analog possesses greater potency than the natural hormone. It acts primarily on the anterior pituitary, inducing a transient early rise in gonadotrophin release. With continued use, leuprorelin causes pituitary desensitisation and/or down-regulation, leading to suppressed circulating levels of gonadotrophins and sex hormones. Leuprolide acetate used to treat a wide range of sex hormone-related disorders including advanced prostatic cancer, uterine leiomyomata (fibroids), endometriosis and precocious puberty.
科学的研究の応用
1. Treatment of Sex Hormone-Related Disorders Leuprolide Mesylate, a gonadotrophin-releasing hormone (GnRH) analogue, is primarily used for treating a range of sex hormone-related disorders. It operates by acting on the anterior pituitary to initially increase gonadotrophin release, followed by suppression of circulating levels of gonadotrophins and sex hormones with continued use. It has demonstrated efficacy in treating conditions like advanced prostatic cancer, endometriosis, and central precocious puberty in children, and it's considered a first-line therapy for central precocious puberty due to the absence of effective alternatives (Plosker & Brogden, 1994).
2. Use in Prostatic Disorders Leuprolide Mesylate also shows substantial efficacy in treating prostatic disorders. As a synthetic analogue of GnRH, it initially stimulates luteinising hormone and testosterone release; however, continuous administration leads to profound suppression of these hormones. It's been found to delay the progression of previously untreated advanced prostatic cancer, with its efficacy being comparable to that of estrogen therapy but with better tolerability. Additionally, Leuprolide Mesylate has been shown to cause regression of benign hyperplastic prostate tissue, providing relief from obstructive symptoms (Chrisp & Sorkin, 1991).
3. Investigating the Role in Alzheimer's Disease Pathogenesis There's emerging interest in the role of Leuprolide Mesylate in Alzheimer's disease pathogenesis. The drug, along with goserelin acetate, are GnRH agonist analogues that decrease circulating LH levels, which is hypothesized to be implicated in the pathogenesis of Alzheimer disease. Clinical trials have suggested the potential of leuprolide acetate in stabilizing cognitive function in men with Alzheimer disease, indicating a promising avenue for further research and potential therapeutic application (Welsh, 2008).
4. Pulmonary Delivery for Systemic Pharmacological Effects Studies have explored the pulmonary delivery of Leuprolide Mesylate for achieving systemic pharmacological effects. Leuprolide, as a non-apeptide and analog of LH-RH, serves as a model for peptides administered via lung for systemic effects. The bioavailability of leuprolide from pulmonary delivery has been a subject of interest, showing potential for the lung as a feasible route for entry of peptide and protein drugs into the body (Adjei & Gupta, 1994).
特性
CAS番号 |
944347-41-5 |
|---|---|
製品名 |
Leuprolide mesylate |
分子式 |
C60H88N16O15S |
分子量 |
1305.52 |
IUPAC名 |
(S)-N-ethyl-1-(((S)-5-oxopyrrolidine-2-carbonyl)-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl)pyrrolidine-2-carboxamide methanesulfonate |
InChI |
1S/C59H84N16O12.CH4O3S/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-5(2,3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,2,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1 |
InChIキー |
MBIDSOMXPLCOHS-XNHQSDQCSA-N |
SMILES |
CCNC([C@@H]1CCCN1C([C@@H](NC([C@@H](NC([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H]2CCC(N2)=O)=O)Cc3nc[nH]c3)=O)Cc4c5ccccc5[nH]c4)=O)CO)=O)Cc6ccc(O)cc6)=O)CC(C)C)=O)CC(C)C)=O)CCCNC(N)=N)=O)=O.CS(=O)(O)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Leuprolide mesylate; Pglu-his-trp-ser-tyr-d-leu-leu-arg-pro-nhc2H5 methanesulfonate; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



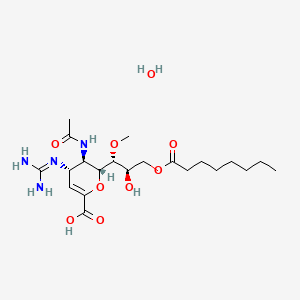
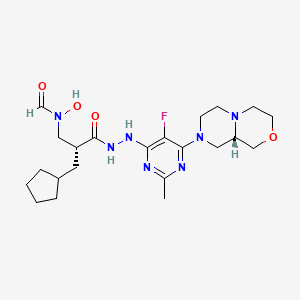
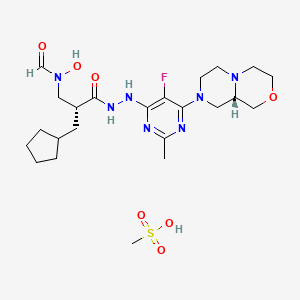
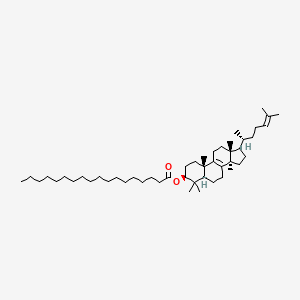
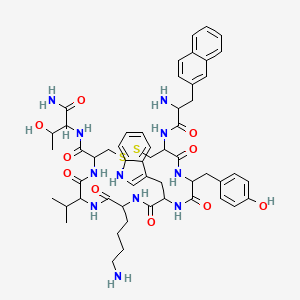
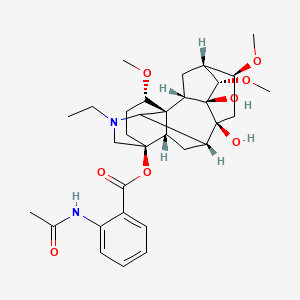
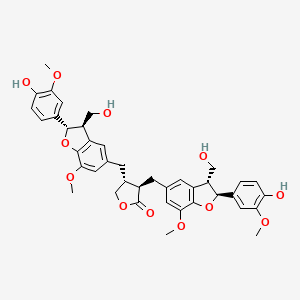
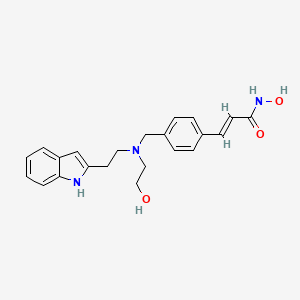
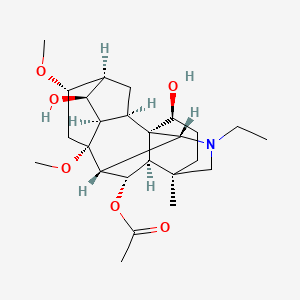
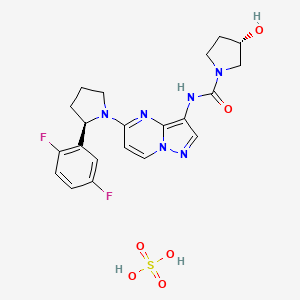
![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)
![5-methyl-4-oxo-3-phenyl-2-[(1R)-1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B608472.png)
